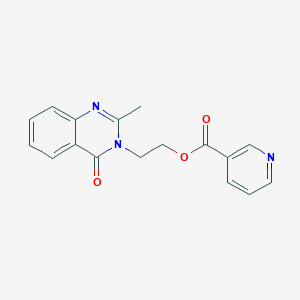
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as MK-0364, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound has been found to enhance the activity of the cholinergic system, which is involved in cognitive function and memory.
Effets Biochimiques Et Physiologiques
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been found to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its limited stability, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. One area of research is the development of new analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester needs to be further elucidated to fully understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester can be synthesized using a multistep process that involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with nicotinic acid, followed by purification using column chromatography.
Applications De Recherche Scientifique
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorders, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
50840-28-3 |
|---|---|
Nom du produit |
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-7-3-2-6-14(15)16(21)20(12)9-10-23-17(22)13-5-4-8-18-11-13/h2-8,11H,9-10H2,1H3 |
Clé InChI |
MTZBXYYMEHRFCZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
Autres numéros CAS |
50840-28-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






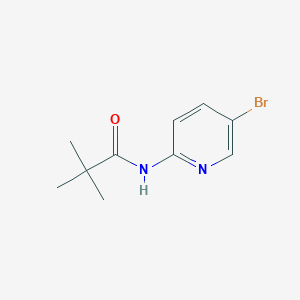


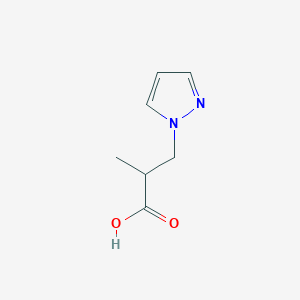
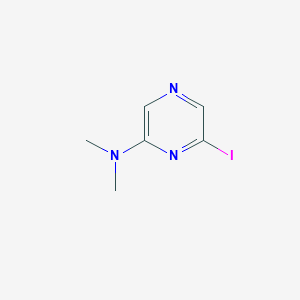
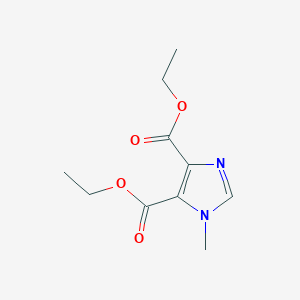
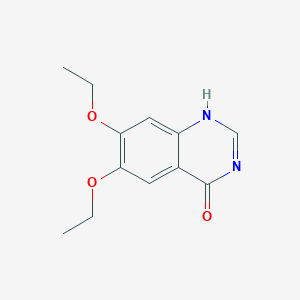
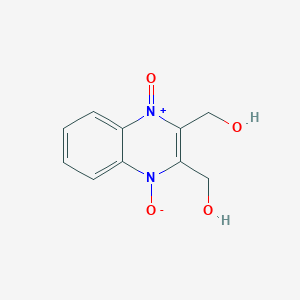
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

